4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide
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Overview
Description
4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which can significantly influence its chemical and biological properties .
Preparation Methods
The synthesis of 4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity .
Chemical Reactions Analysis
4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability . The compound may inhibit key enzymes involved in inflammatory pathways or disrupt the replication of microbial cells .
Comparison with Similar Compounds
Compared to other thiazole derivatives, 4-phenyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)butanamide stands out due to its unique trifluoromethyl substitution, which imparts distinct chemical and biological properties. Similar compounds include:
2-phenylthiazole: Lacks the trifluoromethyl group and may exhibit different biological activities.
4-methylthiazole: Another thiazole derivative with different substituents, leading to varied chemical reactivity and applications.
Thiazole-4-carboxamide: Shares the thiazole core but differs in the functional groups attached, affecting its overall properties.
Properties
IUPAC Name |
4-phenyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2OS/c23-22(24,25)18-11-9-17(10-12-18)21-27-19(15-29-21)13-14-26-20(28)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-12,15H,4,7-8,13-14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWADGRDGNMZIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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